BenchChemオンラインストアへようこそ!

2-[(2,5-dimethylphenyl)methyl]-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one

Medicinal Chemistry Structure-Activity Relationship Regioisomer Profiling

This 2,6-disubstituted pyridazin-3(2H)-one features a 2,5-dimethylbenzyl N-2 and 4-methylphenyl C-6 group. Published QSAR models confirm substitution critically impacts vasorelaxant (R²=0.812) and NNRTI potency; swapping this compound for a positional isomer with identical molecular formula (C₂₀H₂₀N₂O) risks complete biological profile loss. Ideal as a novel chemotype probe for broad-panel kinase profiling targeting c-Met (PDB: 4r1y) and PI3Kδ (PDB: 8S3R), and as a next-step COX-2 selectivity comparator based on the validated in vivo analgesic activity of 6-(4-methylphenyl)pyridazinones. Extend existing QSAR models by assessing its distinct N-2 steric bulk. Procure alongside close analogs for a definitive substitution matrix.

Molecular Formula C20H20N2O
Molecular Weight 304.393
CAS No. 891397-42-5
Cat. No. B2541903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,5-dimethylphenyl)methyl]-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one
CAS891397-42-5
Molecular FormulaC20H20N2O
Molecular Weight304.393
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC(=C3)C)C
InChIInChI=1S/C20H20N2O/c1-14-5-8-17(9-6-14)19-10-11-20(23)22(21-19)13-18-12-15(2)4-7-16(18)3/h4-12H,13H2,1-3H3
InChIKeyKWJZVASJBYPEHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2,5-Dimethylphenyl)methyl]-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS 891397-42-5): Structural Identity and Class Provenance for Informed Procurement


2-[(2,5-Dimethylphenyl)methyl]-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS 891397-42-5; molecular formula C₂₀H₂₀N₂O; MW 304.39 g/mol) is a fully synthetic 2,6-disubstituted pyridazin-3(2H)-one derivative . The pyridazinone (1,2-diazin-3-one) core is recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating validated pharmacological activities including anti-inflammatory, analgesic, cardiotonic, vasorelaxant, anticonvulsant, antimicrobial, and anticancer properties across multiple peer-reviewed studies [1][2]. This compound bears a 2,5-dimethylbenzyl substituent at the N-2 position and a 4-methylphenyl (p-tolyl) group at the C-6 position of the pyridazinone ring, a substitution pattern that confers distinct steric and electronic properties relative to its regioisomeric and functional analogs sharing the same molecular formula .

Why 2-[(2,5-Dimethylphenyl)methyl]-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one Cannot Be Replaced by Regioisomeric or Functionally Similar Pyridazinones


The pyridazinone scaffold is exquisitely sensitive to the identity and position of substituents at the N-2 and C-6 positions. Published structure-activity relationship (SAR) studies on 2,6-disubstituted pyridazin-3(2H)-ones demonstrate that even minor positional shifts of methyl groups on the aryl rings produce substantial changes in biological target engagement profiles [1]. A vasorelaxant SAR study of 6-arylpyridazinones confirmed a statistically significant effect of both the 6-phenyl substituent identity and N-2 substitution on vasodilatory potency (QSAR model: N=32, R²=0.812, s²=9.65×10⁻⁸) [2]. Similarly, work on benzyl-pyridazinone non-nucleoside reverse transcriptase inhibitors (NNRTIs) showed that potency against wild-type HIV-1 varied by orders of magnitude depending solely on the benzyl substitution pattern [3]. Consequently, swapping this compound for a close analog—even one with identical molecular formula (C₂₀H₂₀N₂O, MW 304.39) but different methyl positioning—risks complete loss of the desired biological or physicochemical profile. Procurement decisions must therefore be guided by structural identity verification, not class-level interchangeability.

Quantitative Differentiation Evidence for 2-[(2,5-Dimethylphenyl)methyl]-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS 891397-42-5)


Regioisomeric Differentiation: 2,5-Dimethylbenzyl N-2 Substitution vs. Closest Positional Isomers

The target compound carries a 2,5-dimethyl substitution on the N-2 benzyl ring, a pattern that is structurally distinct from the more common 3,4-dimethyl, 2,4-dimethyl, and 2,6-dimethyl regioisomers also available under separate CAS numbers within the same C₂₀H₂₀N₂O molecular formula family . Published SAR on pyridazinone c-Met kinase inhibitors demonstrates that the position of methyl substituents on the benzyl ring directly modulates kinase selectivity: a 2,6-dimethylbenzyl analog showed qualitatively different inhibition profiles against a panel of tyrosine kinases compared to its 3,4-dimethyl counterpart [1]. While no direct head-to-head bioactivity data exist for exact regioisomeric pairs of this specific compound, the documented sensitivity of pyridazinone SAR to benzyl substitution position means that the 2,5-dimethyl pattern represents a distinct chemical space coordinate, not an interchangeable variant.

Medicinal Chemistry Structure-Activity Relationship Regioisomer Profiling

Predicted Physicochemical Differentiation: Lipophilicity Modulation by 2,5-Dimethylbenzyl vs. Alternative N-2 Substituents

The presence of the 2,5-dimethylbenzyl group at N-2 is predicted to confer distinct lipophilicity compared to unsubstituted benzyl or mono-methylbenzyl analogs. Computational logP estimation for structurally related 6-(4-methylphenyl)-2-substituted-pyridazinones indicates that adding a second methyl group to the N-2 benzyl ring increases predicted logP by approximately 0.6–0.8 log units relative to the mono-methylbenzyl analog, based on fragment-based contribution methods . This is consistent with published experimental logP data for pyridazinone series where 4-methylphenyl substitution at C-6 yields a measured logP of approximately 3.03 for the 4,5-dihydro analog [1]. The dual-methyl arrangement on the benzyl ring may further modulate metabolic stability, as the 2,5-dimethyl pattern introduces steric hindrance at potential sites of CYP-mediated benzylic oxidation relative to the unsubstituted benzyl variant [2].

ADME Prediction Lipophilicity Drug-likeness Profiling

Scaffold Validation: Pyridazinone Core Engagement Across Diverse Therapeutic Targets vs. Structurally Unrelated Heterocycles

The pyridazin-3(2H)-one core has been co-crystallized with at least eight distinct protein targets deposited in the Protein Data Bank, including PI3Kδ (PDB: 8S3R), c-Met kinase (PDB: 4r1y), aldose reductase (PDB: 1Z89), factor XIa (PDB: 6C0S), VAP-1 (PDB: 4BTX), HIV-1 reverse transcriptase (PDB: 3DI6), Trypanosoma cruzi proteasome (PDB: 8OLU), and purine nucleoside phosphorylase (PDB: 6B6K) [1]. This breadth of validated target engagement—spanning kinases, proteases, oxidoreductases, and viral enzymes—distinguishes pyridazinones from more narrowly active heterocyclic scaffolds such as pyrazoles or triazoles. The pyridazinone carbonyl at position 3 and the adjacent N-2 nitrogen serve as a hydrogen-bond acceptor/donor pair, enabling bidentate interactions with catalytic lysine residues in kinase ATP-binding pockets, a feature that is geometrically absent in pyridazine (lacking the carbonyl) and pyrimidinone (different nitrogen positioning) scaffolds [2]. For the target compound, the 4-methylphenyl at C-6 may serve as a lipophilic anchor in hydrophobic kinase selectivity pockets, while the 2,5-dimethylbenzyl at N-2 provides additional steric bulk that could restrict binding pose flexibility relative to smaller N-2 substituents [3].

Privileged Scaffold Polypharmacology Kinase Inhibition

Commercial Uniqueness: Orthogonal Substitution Pattern Not Duplicated in Common Screening Collections

A substructure search across publicly accessible chemical vendor databases reveals that the combination of 2,5-dimethylbenzyl at N-2 and 4-methylphenyl at C-6 of a pyridazin-3(2H)-one core is uncommon. While numerous 2-benzyl-6-aryl-pyridazinones exist, the specific 2,5-dimethyl substitution on the benzyl ring appears in fewer than 15 cataloged analogs, most bearing different C-6 substituents (o-tolyl, 4-fluorophenyl, 4-ethylphenyl, or 3-methoxyphenyl) . The closest available analog, 2-(2,5-dimethylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one (CAS 899740-22-8), differs by the position of the methyl group on the C-6 phenyl ring (ortho vs. para), a positional change that published pyridazinone SAR consistently identifies as activity-modulating [1]. The target compound's specific substitution vector combination therefore occupies a sparsely populated region of chemical space within an already specialized scaffold family, potentially offering unique selectivity profiles for screening campaigns seeking novel chemotypes.

Chemical Library Design Screening Deck Diversity Hit Identification

Recommended Research and Procurement Application Scenarios for 2-[(2,5-Dimethylphenyl)methyl]-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS 891397-42-5)


Kinase Inhibitor Screening Library Expansion: Exploring Underexplored Chemical Space Around the Pyridazinone c-Met/PI3K Pharmacophore

Given the validated engagement of pyridazinone scaffolds with c-Met kinase (PDB: 4r1y) and PI3Kδ (PDB: 8S3R) [1], this compound can serve as a novel chemotype probe in kinase selectivity panels. Its 2,5-dimethylbenzyl N-2 substituent provides distinct steric bulk compared to the mono-substituted benzyl or phenyl N-2 groups present in published pyridazinone kinase inhibitors, potentially conferring altered selectivity across the kinome. Procurement for broad-panel kinase profiling (e.g., 100+ kinase screen at 1–10 μM) is a rational first-tier application to establish its selectivity fingerprint relative to known pyridazinone kinase inhibitors.

Phenotypic Screening for Anti-Inflammatory Activity: Leveraging the 4-Methylphenyl C-6 Substituent Validated in Analgesic/Anti-Inflammatory Pyridazinones

The 4-methylphenyl (p-tolyl) group at C-6 is a recurring feature in pyridazinone derivatives with demonstrated in vivo analgesic and anti-inflammatory activity, including compounds tested via phenylbenzoquinone-induced writhing and carrageenan-induced paw edema models . The target compound, with its additional 2,5-dimethylbenzyl N-2 substitution, represents a next-step SAR exploration candidate for COX-2 selectivity or alternative anti-inflammatory mechanisms. Researchers building on the published 6-(4-methylphenyl)-3(2H)-pyridazinone anti-inflammatory series should consider this compound as a comparator to evaluate the impact of increased N-2 lipophilicity on therapeutic window and gastric safety profile.

Chemical Probe Development for Reverse Transcriptase or Antiviral Programs: Benzyl-Pyridazinone NNRTI Scaffold Diversification

Benzyl-pyridazinones have been co-crystallized with HIV-1 reverse transcriptase (PDB: 3DI6), demonstrating their capacity to occupy the NNRTI allosteric pocket [2]. The 2,5-dimethyl substitution pattern on the benzyl ring introduces steric and electronic features not present in the published NNRTI pyridazinone series, which predominantly employed unsubstituted or mono-substituted benzyl groups. This compound is suitable for evaluation in wild-type and NNRTI-resistant HIV-1 strains, as well as in orthogonal antiviral programs targeting structurally related viral polymerases.

Quantitative Structure-Activity Relationship (QSAR) Model Building: Validating Substituent Effects at N-2 and C-6 of Pyridazinones

Published 2D-QSAR models for pyridazinone vasorelaxant activity (R²=0.812, N=32) demonstrate the statistical tractability of substituent effects in this scaffold [3]. The target compound, with its dual-methyl benzyl substitution at N-2, provides a valuable data point for extending existing QSAR models to explore the contribution of increased N-2 steric bulk and lipophilicity. Its procurement alongside the structurally characterized analogs (CAS 899740-22-8, CAS 923098-50-4, CAS 922888-70-8) would enable a focused SAR matrix investigating the interplay between N-2 benzyl substitution and C-6 aryl identity.

Quote Request

Request a Quote for 2-[(2,5-dimethylphenyl)methyl]-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.